molecular formula C16H18N4OS3 B2462624 5-{4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole CAS No. 1396856-31-7

5-{4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole

Cat. No.: B2462624
CAS No.: 1396856-31-7
M. Wt: 378.53
InChI Key: GPSZXKVISLJFHH-UHFFFAOYSA-N
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Description

5-{4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a benzo[c][1,2,5]thiadiazole core, which is known for its electron-accepting properties, making it useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole typically involves multiple steps One common method includes the formation of the benzo[c][1,2,5]thiadiazole core through a cyclization reactionThe reaction conditions often require the use of catalysts such as palladium and solvents like N-methyl-2-pyrrolidone (NMP) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-{4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-{4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole apart from similar compounds is its unique combination of functional groups. This allows it to participate in a broader range of chemical reactions and interact with a wider variety of molecular targets, enhancing its versatility in scientific research and industrial applications .

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS3/c21-15(12-1-2-13-14(9-12)19-24-18-13)20-6-3-11(4-7-20)10-23-16-17-5-8-22-16/h1-2,9,11H,3-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSZXKVISLJFHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=NCCS2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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